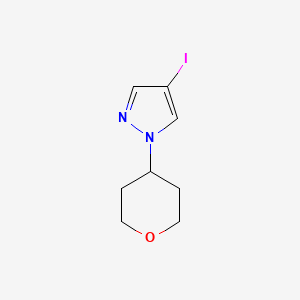
2,2-dichloropropanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dichloropropanenitrile (DCPN) is an organic compound that is widely used in a variety of scientific research applications. It is a colorless, flammable liquid with a pungent odor. It is also known as dichloropropionitrile, dichloroacetone, or dichloropropionitrile. It is an important intermediate in the synthesis of many compounds, including pharmaceuticals, pesticides, and fragrances. DCPN is also used as a reagent in organic synthesis and as a solvent for nitrocellulose and other organic compounds.
科学研究应用
DCPN is used in a variety of scientific research applications. It is used as a reagent in organic synthesis and as a solvent for nitrocellulose and other organic compounds. It is also used as a starting material for the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and fragrances. It is also used as a catalyst in the polymerization of ethylene and propylene.
作用机制
DCPN acts as a nucleophile in organic reactions. It reacts with electrophiles, such as halogens and alkyl halides, to form addition products. It also reacts with carbonyl compounds, such as aldehydes and ketones, to form substitution products.
Biochemical and Physiological Effects
DCPN is a toxic compound and can cause irritation to the eyes and skin. Inhalation of the vapor can cause respiratory irritation and central nervous system depression. Ingestion of the compound can cause nausea, vomiting, and diarrhea. Prolonged exposure to high concentrations of the compound can cause liver and kidney damage.
实验室实验的优点和局限性
DCPN is a useful reagent in organic synthesis, as it is relatively inexpensive and readily available. It is also relatively stable, and can be stored for long periods of time. However, it is a toxic compound and should be handled with caution. It is also flammable, and should be stored away from sources of ignition.
未来方向
DCPN has a wide range of uses in scientific research and is a key intermediate in the synthesis of many compounds. Future research could focus on developing new methods for synthesizing DCPN, as well as exploring new applications for the compound. Additionally, research could be conducted to investigate the biochemical and physiological effects of DCPN, as well as potential methods of mitigating these effects. Finally, research could be conducted to explore the potential of DCPN as a catalyst in other reactions, such as the polymerization of ethylene and propylene.
合成方法
DCPN is synthesized from the reaction of acetonitrile and chlorine gas in the presence of a catalyst, such as copper or iron. The reaction proceeds as follows:
CH3CN + Cl2 → DCPN + HCl
The reaction is typically carried out at temperatures ranging from 50-90 °C and pressures ranging from 1-5 atmospheres. The reaction is typically complete within 1-2 hours.
属性
| { "Design of the Synthesis Pathway": "The synthesis of 2,2-dichloropropanenitrile can be achieved through the reaction of 2,2-dichloropropanamide with phosphorus pentachloride (PCl5) followed by hydrolysis of the resulting nitrile chloride.", "Starting Materials": [ "2,2-dichloropropanamide", "Phosphorus pentachloride (PCl5)", "Water" ], "Reaction": [ "Step 1: Dissolve 2,2-dichloropropanamide in anhydrous dichloromethane.", "Step 2: Add phosphorus pentachloride (PCl5) to the reaction mixture and stir for several hours at room temperature.", "Step 3: Quench the reaction by slowly adding water to the reaction mixture while stirring.", "Step 4: Extract the organic layer with dichloromethane and wash with water.", "Step 5: Dry the organic layer over anhydrous magnesium sulfate and filter.", "Step 6: Concentrate the organic layer under reduced pressure to obtain 2,2-dichloropropanenitrile as a colorless liquid." ] } | |
CAS 编号 |
594-40-1 |
产品名称 |
2,2-dichloropropanenitrile |
分子式 |
C3H3Cl2N |
分子量 |
124 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



